2-Oxo-1,3,2-oxazaphosphinan-2-ium
Overview
Description
2-Oxo-1,3,2-oxazaphosphinan-2-ium is a phosphorus-containing heterocyclic compound It is characterized by a unique structure that includes nitrogen, oxygen, and phosphorus atoms within a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,3,2-oxazaphosphinan-2-ium typically involves the reaction of o-aminophenol with chloromethyl (methyl)phosphinic chloride in the presence of triethylamine. This reaction forms the six-membered heterocyclic ring structure characteristic of the compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, pressure, and reagent concentrations is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-1,3,2-oxazaphosphinan-2-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus-oxygen species.
Reduction: Reduction reactions can modify the oxidation state of the phosphorus atom.
Substitution: The nitrogen and oxygen atoms in the ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of N- or O-substituted derivatives.
Scientific Research Applications
2-Oxo-1,3,2-oxazaphosphinan-2-ium has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex phosphorus-containing compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and other biologically active agents.
Medicine: Some derivatives exhibit antitumor activity and are being explored for their therapeutic potential.
Industry: The compound is used in the development of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Oxo-1,3,2-oxazaphosphinan-2-ium exerts its effects involves interactions with various molecular targets. The phosphorus atom can form bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or modification of protein function. The specific pathways involved depend on the derivative and its intended application.
Comparison with Similar Compounds
2-Oxo-1,4,2-oxazaphosphorinanes: These compounds have a similar structure but differ in the position of the nitrogen and oxygen atoms within the ring.
Cyclophosphamide, Ifosfamide, Trofosfamide: These are well-known antitumor agents that share structural similarities with 2-Oxo-1,3,2-oxazaphosphinan-2-ium.
Uniqueness: this compound is unique due to its specific ring structure and the presence of phosphorus, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form biologically active derivatives makes it a valuable compound in research and industry.
Properties
IUPAC Name |
1,3,2-oxazaphosphinan-2-ium 2-oxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2P/c5-7-4-2-1-3-6-7/h1-3H2,(H,4,5)/q+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNZCELZKQKDQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN[P+](=O)OC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2P+ | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90603988 | |
Record name | 2-Oxo-1,3,2-oxazaphosphinan-2-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90603988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66145-72-0 | |
Record name | 2-Oxo-1,3,2-oxazaphosphinan-2-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90603988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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